molecular formula C17H16N2OS2 B2830810 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea CAS No. 2380043-50-3

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea

Cat. No.: B2830810
CAS No.: 2380043-50-3
M. Wt: 328.45
InChI Key: BNXMPUOBGCYILE-UHFFFAOYSA-N
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Description

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea is a specialized chemical reagent designed for advanced research applications. This compound features a bithiophene core, a structure known as a valuable building block in the development of π-conjugated organic materials for optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The bithiophene unit is functionalized with a urea moiety, a pharmacophore prevalent in medicinal chemistry. Urea-thiophene hybrids have demonstrated significant bioactive potential in preclinical research . Specifically, such compounds have been identified as potent otoprotective agents in phenotypic screens, conferring protection against aminoglycoside antibiotic-induced hair cell death . The structural combination in this molecule makes it a compound of high interest for interdisciplinary research, spanning from the exploration of novel chiral materials with unique electronic properties to the investigation of new therapeutic candidates in pharmacology . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-4-2-3-5-16(12)19-17(20)18-9-15-8-14(11-22-15)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMPUOBGCYILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with a thiophene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction temperature is generally maintained between 0°C and room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene moiety could play a role in binding to specific sites, while the urea group may form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-3-phenylurea: Lacks the thiophene moiety, which may result in different chemical and biological properties.

    1-(2-Methylphenyl)-3-(2-thiophenyl)urea: Contains a single thiophene ring, potentially altering its reactivity and interactions.

    1-(2-Methylphenyl)-3-(4-methylphenyl)urea: Features a different aromatic substitution pattern, affecting its overall properties.

Uniqueness

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea is unique due to the presence of both a 2-methylphenyl group and a thiophene moiety. This combination may impart specific electronic and steric effects, influencing its reactivity and interactions in various applications.

Biological Activity

The compound 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea is a novel organic molecule that has garnered attention in recent years due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C17H16N2S2\text{C}_{17}\text{H}_{16}\text{N}_2\text{S}_2

This structure features a bithiophene moiety, which is known for its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bithiophene backbone followed by urea linkage formation. A common method for synthesizing bithiophene derivatives is through the Suzuki-Miyaura coupling reaction, which can be adapted to incorporate the urea functionality.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including:

Cancer Type IC50 (μM)
Non-small cell lung6.0
Colon cancer5.89
Melanoma5.89
Ovarian cancer5.74

These values suggest that the compound may inhibit tumor growth effectively compared to standard chemotherapeutic agents like 5-fluorouracil .

Antibacterial and Antifungal Activities

In addition to its anticancer properties, the compound has shown promising antibacterial and antifungal activities. For instance, it was evaluated against several Gram-positive and Gram-negative bacteria with results indicating significant inhibition:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.06
Escherichia coli0.25
Candida albicans0.12

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cancer proliferation and bacterial resistance mechanisms. The bithiophene moiety may facilitate electron transfer processes that disrupt cellular functions .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various derivatives of bithiophene-containing compounds, researchers found that modifications on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The study reported that compounds with electron-withdrawing groups exhibited improved activity due to increased reactivity towards cellular targets .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related urea derivatives against resistant bacterial strains. The results indicated that certain structural modifications led to enhanced potency against multidrug-resistant pathogens, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Basic: What are the standard synthetic routes for 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the bithiophene core via Suzuki-Miyaura coupling or Stille coupling to ensure regioselectivity .
  • Step 2: Functionalization of the bithiophene with a methylene group using alkylation or Grignard reactions .
  • Step 3: Urea bridge formation via reaction of an isocyanate intermediate with 2-methylaniline under inert conditions .
    Optimization: Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Continuous flow synthesis and automated reaction monitoring (e.g., inline IR spectroscopy) enhance reproducibility .

Advanced: How can reaction conditions be systematically optimized for scale-up synthesis while minimizing byproducts?

Answer:

  • DoE (Design of Experiments): Vary temperature (40–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄, 1–5 mol%) to identify optimal parameters .
  • Byproduct Analysis: Use LC-MS to detect impurities (e.g., unreacted intermediates or dimerization products). Adjust stoichiometry (1.2:1 amine:isocyanate ratio) to suppress side reactions .
  • Green Chemistry: Replace toxic solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify bithiophene protons (δ 6.8–7.2 ppm), urea NH signals (δ 5.5–6.0 ppm), and 2-methylphenyl substituents .
  • HRMS: Confirm molecular ion peak ([M+H]⁺) with <2 ppm error .
  • Elemental Analysis: Validate C, H, N, S content (±0.3% theoretical) .

Advanced: How can structural ambiguities (e.g., rotational isomers in the urea moiety) be resolved?

Answer:

  • VT-NMR (Variable Temperature NMR): Analyze dynamic behavior of the urea group at 25–80°C to detect rotational barriers .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N-H···O interactions) .
  • DFT Calculations: Compare theoretical vs. experimental NMR shifts to identify dominant conformers .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or phosphatases using fluorogenic substrates .
  • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination) .
  • Receptor Binding: Radioligand displacement assays (e.g., GPCR targets) .

Advanced: How can contradictory bioactivity data (e.g., variable IC₅₀ across studies) be reconciled?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
  • SAR (Structure-Activity Relationship): Evaluate substituent effects (e.g., thiophene vs. furan analogs) on target affinity .
  • Off-Target Profiling: Use proteome-wide affinity chromatography to identify non-specific interactions .

Basic: What computational tools are used to predict physicochemical properties (e.g., logP, solubility)?

Answer:

  • Software: SwissADME or MarvinSuite to calculate logP (2.5–3.5), topological polar surface area (TPSA ~70 Ų), and aqueous solubility (~10 µg/mL) .
  • Solubility Testing: Shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: How can molecular docking elucidate interactions between this compound and its targets?

Answer:

  • Target Selection: Prioritize proteins with urea-binding pockets (e.g., carbonic anhydrase IX) .
  • Docking Workflow: Use AutoDock Vina with flexible ligand sampling and MM/GBSA scoring. Validate with mutagenesis (e.g., His64Ala in carbonic anhydrase) .
  • MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD <2 Å) .

Basic: What strategies are recommended for improving thermal stability during formulation?

Answer:

  • Thermal Analysis: TGA/DSC to identify decomposition onset (>200°C). Use excipients like lactose or PVP to stabilize amorphous forms .
  • Lyophilization: For heat-sensitive formulations, freeze-dry with cryoprotectants (trehalose) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Answer:

  • Core Modifications: Replace bithiophene with 2,2'-bifuran to alter electron density .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost kinase inhibition .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the urea moiety to E3 ligase ligands for targeted degradation .

Basic: What safety and toxicity assessments are critical prior to in vivo studies?

Answer:

  • Acute Toxicity: OECD 423 guideline (oral administration in rodents, 300 mg/kg limit) .
  • Genotoxicity: Ames test (TA98 strain) to rule out mutagenicity .
  • hERG Inhibition: Patch-clamp assay (IC₅₀ >10 µM acceptable) .

Advanced: How can in silico models predict metabolic pathways and potential toxic metabolites?

Answer:

  • Software: StarDrop or ADMET Predictor to identify CYP450-mediated oxidation (e.g., thiophene ring epoxidation) .
  • Reactive Metabolite Screening: Trapping assays with glutathione (GSH) to detect electrophilic intermediates .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification: Replace column chromatography with countercurrent distribution (CCD) for large batches .
  • Yield Optimization: Use flow chemistry for exothermic reactions (e.g., urea formation) to improve safety and consistency .

Advanced: How can process analytical technology (PAT) mitigate batch-to-batch variability?

Answer:

  • Inline Monitoring: Raman spectroscopy to track reaction progress in real-time .
  • QbD (Quality by Design): Define critical quality attributes (CQAs) like particle size distribution for solid forms .

Basic: What interdisciplinary applications does this compound have beyond medicinal chemistry?

Answer:

  • Materials Science: As a dopant in organic semiconductors due to bithiophene’s π-conjugation .
  • Catalysis: Urea moiety as a hydrogen-bond donor in organocatalytic asymmetric reactions .

Advanced: How can spectroscopic signatures (e.g., fluorescence) be leveraged for imaging applications?

Answer:

  • Fluorescence Quenching: Attach fluorophores (e.g., BODIPY) to track cellular uptake via confocal microscopy .
  • Two-Photon Absorption: Modify the bithiophene core for deep-tissue imaging (λex >800 nm) .

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